3-Chloro-5-methylphenylisothiocyanate
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Overview
Description
3-Chloro-5-methylphenylisothiocyanate is an organic compound with the molecular formula C8H6ClNS and a molecular weight of 183.66 g/mol . It is characterized by the presence of a chloro group and a methyl group attached to a phenyl ring, along with an isothiocyanate functional group. This compound is primarily used in research and development, particularly in the field of organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-5-methylphenylisothiocyanate can be synthesized through the reaction of 3-chloro-5-methylphenylamine with thiophosgene in the presence of a base such as pyridine . The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the isothiocyanate group. The general reaction scheme is as follows:
3-Chloro-5-methylphenylamine+Thiophosgene→this compound+Hydrogen chloride
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-methylphenylisothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Addition Reactions: The compound can undergo addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, typically under mild conditions.
Cyclization Reactions: Reagents such as hydrazines and hydroxylamines are used, often under reflux conditions.
Addition Reactions: Reagents like alcohols and thiols are used, usually at room temperature or slightly elevated temperatures.
Major Products Formed
Thiourea Derivatives: Formed from nucleophilic substitution reactions.
Heterocyclic Compounds: Resulting from cyclization reactions.
Adducts: Formed from addition reactions with alcohols and thiols.
Scientific Research Applications
3-Chloro-5-methylphenylisothiocyanate has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Material Science: Employed in the development of novel materials with specific properties.
Pharmaceutical Research: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Analytical Chemistry: Utilized in the preparation of chiral stationary phases for high-performance liquid chromatography (HPLC) to separate enantiomers of chiral drugs.
Mechanism of Action
The mechanism of action of 3-chloro-5-methylphenylisothiocyanate involves its reactivity towards nucleophiles. The isothiocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and thiols. This reactivity is exploited in various synthetic applications to form thiourea and other derivatives .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-methylphenylisothiocyanate
- 3-Chloro-2-methylphenylisothiocyanate
- 4-Chloro-5-methylphenylisothiocyanate
Uniqueness
3-Chloro-5-methylphenylisothiocyanate is unique due to the specific positioning of the chloro and methyl groups on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. This positional specificity can lead to different reaction pathways and products compared to its isomers .
Properties
IUPAC Name |
1-chloro-3-isothiocyanato-5-methylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNS/c1-6-2-7(9)4-8(3-6)10-5-11/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXWSRCMPLAWRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)N=C=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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